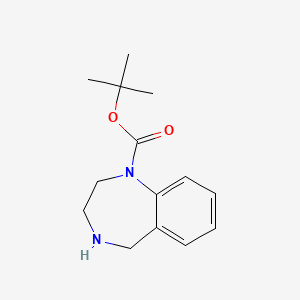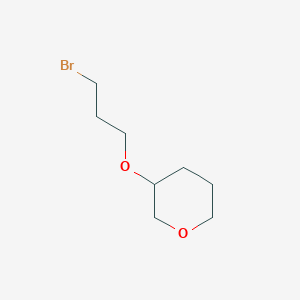
2-Fluoro-4,6-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4,6-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C₈H₁₆FN. This compound is characterized by a cyclohexane ring substituted with a fluorine atom at the second position and two methyl groups at the fourth and sixth positions, along with an amine group at the first position. The presence of the fluorine atom and the amine group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethylcyclohexan-1-amine typically involves the fluorination of a suitable cyclohexane precursor followed by the introduction of the amine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Another approach involves the use of nucleophilic substitution reactions where a suitable leaving group on the cyclohexane ring is replaced by a fluorine atom. This can be achieved using reagents like potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Fluoro-4,6-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Hydroxyl or alkoxy derivatives
科学的研究の応用
2-Fluoro-4,6-dimethylcyclohexan-1-amine finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 2-Fluoro-4,6-dimethylcyclohexan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its effectiveness. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s activity.
類似化合物との比較
Similar Compounds
2-Fluorocyclohexan-1-amine: Lacks the methyl groups, resulting in different steric and electronic properties.
4,6-Dimethylcyclohexan-1-amine: Lacks the fluorine atom, affecting its reactivity and stability.
2-Fluoro-4-methylcyclohexan-1-amine: Contains only one methyl group, leading to different chemical behavior.
Uniqueness
2-Fluoro-4,6-dimethylcyclohexan-1-amine is unique due to the combined presence of the fluorine atom and two methyl groups on the cyclohexane ring. This specific substitution pattern imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H16FN |
|---|---|
分子量 |
145.22 g/mol |
IUPAC名 |
2-fluoro-4,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c1-5-3-6(2)8(10)7(9)4-5/h5-8H,3-4,10H2,1-2H3 |
InChIキー |
BGCOUBKBJGOJNC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C(C1)F)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



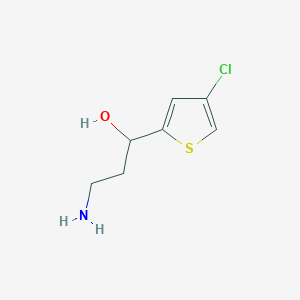
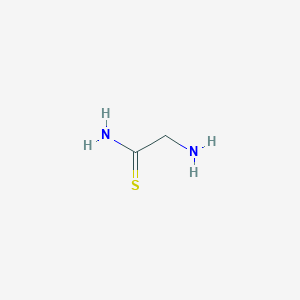
![3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-2,2-difluoropropan-1-amine](/img/structure/B13161854.png)
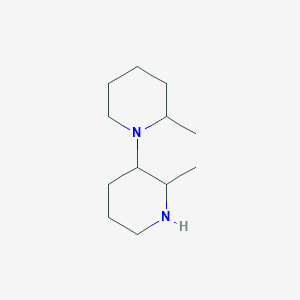
![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)
![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
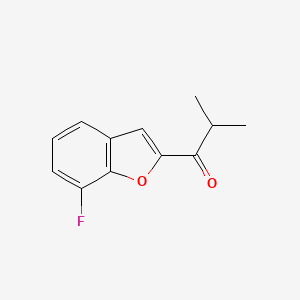
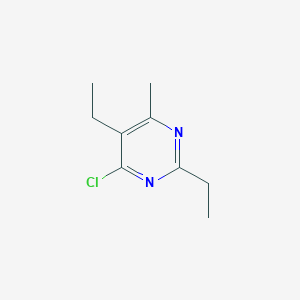
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
